M77976 - 394237-61-7

M77976

Catalog Number: EVT-274571
CAS Number: 394237-61-7
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M77976 is a PDK4 inhibitor (human pyruvate dehydrogenase kinase 4). M77976 binds to the ATP-binding pocket of PDK4 and causes local conformational changes with complete disordering of the ATP lid. M77976 binding also leads to a large domain rearrangement that further expands the active-site cleft of PDK4 compared with the ADP- and AMPPNP-bound forms. Biochemical analyses revealed that M77976 inhibits PDK4 with increased potency compared with the previously characterized PDK inhibitor radicicol.
Source and Classification

M77976 was developed as part of research efforts aimed at targeting PDKs, which are serine/threonine kinases involved in the regulation of glucose metabolism. It has been classified under small molecule inhibitors, specifically targeting the metabolic pathways associated with cancer and obesity management. The compound's discovery and initial evaluations were reported in various studies, including those by Hiromasa et al. (2006) and later works that explore its pharmacological properties .

Synthesis Analysis

The synthesis of M77976 involves several key steps that can be summarized as follows:

Molecular Structure Analysis

M77976 possesses a distinctive molecular structure characterized by:

  • Core Structure: The compound features a pyrazole ring fused with a dihydroxyphenyl moiety.
  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and interaction with biological targets.
  • Molecular Formula: While the exact molecular formula is not specified in the search results, derivatives typically exhibit properties consistent with small organic molecules designed for biological activity.

Structural Data

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the identity and purity of synthesized M77976 .

Chemical Reactions Analysis

M77976 primarily participates in competitive inhibition reactions where it binds to the ATP-binding pocket of PDK4. Key aspects include:

  • Inhibition Mechanism: As an ATP-competitive inhibitor, M77976 prevents the phosphorylation of pyruvate dehydrogenase by PDKs, thereby reactivating the pyruvate dehydrogenase complex.
  • Reaction Conditions: In vitro studies have demonstrated that M77976 effectively inhibits PDK4 activity at micromolar concentrations, indicating its potential efficacy in metabolic regulation .
Mechanism of Action

The mechanism of action for M77976 involves:

  1. Binding Affinity: M77976 binds selectively to the ATP pocket of PDK4, disrupting its normal function.
  2. Reversible Phosphorylation: By inhibiting PDK activity, M77976 facilitates the dephosphorylation of pyruvate dehydrogenase, leading to increased conversion of pyruvate to acetyl-CoA.
  3. Metabolic Effects: This action promotes oxidative metabolism over glycolysis, counteracting the Warburg effect commonly observed in cancer cells .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or boiling point are not detailed in the search results, general characteristics include:

  • Solubility: M77976 is likely soluble in organic solvents due to its hydrophobic pyrazole core and polar hydroxyl groups.
  • Stability: The compound's stability under physiological conditions has been suggested but requires further empirical validation.
Applications

M77976 has several promising applications:

  1. Cancer Therapy: Its ability to inhibit PDK4 makes it a candidate for treating cancers that rely on altered metabolic pathways for growth and survival.
  2. Metabolic Disorders: Research indicates potential use in managing conditions like obesity and diabetes by modulating glucose metabolism .
  3. Research Tool: As a selective inhibitor, M77976 serves as a valuable tool for studying PDK functions and their roles in cellular metabolism.
Introduction to Pyruvate Dehydrogenase Kinase 4 (PDK4) and Its Pathophysiological Relevance

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial serine kinase that serves as a critical regulator of cellular energy metabolism. By phosphorylating the E1α subunit of the pyruvate dehydrogenase complex (PDC), PDK4 inhibits the conversion of pyruvate to acetyl-CoA, thereby acting as a metabolic gatekeeper at the junction of glycolysis and oxidative phosphorylation [3] [5]. This enzyme exhibits tissue-specific expression patterns, with highest abundance in skeletal muscle, heart, liver, and kidney—organs with high metabolic demands [3]. PDK4's activity is dynamically regulated by nutritional status, hormones, and transcription factors, positioning it as a pivotal node in metabolic flexibility. Dysregulation of PDK4 disrupts fuel substrate selection and is mechanistically linked to diabetes, cancer proliferation, and cardiovascular pathologies [5] [7].

PDK4 as a Regulatory Node in Mitochondrial Glucose Oxidation

PDK4 governs the mitochondrial entry point for glucose-derived carbons through three primary mechanisms:

Mechanism Functional Consequence Interacting Partners
PDC Phosphorylation Inhibits pyruvate flux into TCA cycle PDH-E1α subunit
SMAD1/5/8 Phosphorylation Activates osteogenic transcription (vascular calcification) BMP2 signaling complex
MAM Stabilization Promotes ER-mitochondrial Ca²⁺ transfer ITPR1-HSPA9-VDAC1 complex

  • Transcriptional Regulation: PDK4 expression is induced by PPARα/δ, FoxO1, and ERRα during fasting or lipid oversupply. This promotes fatty acid oxidation while suppressing glucose utilization via PDC inhibition [5] [9]. Hepatic PDK4 upregulation redirects pyruvate toward gluconeogenesis, maintaining glycemia during starvation [7].
  • Non-Metabolic Signaling: In vascular smooth muscle cells, PDK4 directly phosphorylates SMAD1/5/8 transcription factors, activating osteogenic genes (RUNX2, ALP) and promoting pathological calcification—a process distinct from its canonical metabolic role [1] [8].
  • Mitochondrial-ER Crosstalk: PDK4 stabilizes mitochondria-associated membranes (MAMs) by binding the ITPR1-HSPA9-VDAC1 complex. This enhances calcium flux into mitochondria, exacerbating oxidative stress and insulin resistance in obesity [6].

PDK4 Overexpression in Metabolic Dysregulation: Obesity, Diabetes, and Cancer

PDK4 overexpression creates a metabolic inflexibility state that drives disease progression across multiple organ systems:

Disease Context PDK4 Dysregulation Functional Outcome
Type 2 Diabetes 2.8-fold increase in skeletal muscle Impaired glucose oxidation, hyperglycemia
Obesity ERRα-mediated induction in liver Hepatic gluconeogenesis, insulin resistance
Cancer (Warburg Effect) HIF-1α-driven overexpression Aerobic glycolysis, ROS reduction, apoptosis resistance
Cardiovascular Disease Upregulated in calcified vessels VSMC osteogenic differentiation, vascular calcification

  • Diabetes Pathogenesis: In skeletal muscle of diabetic patients, PDK4 is upregulated 2.8-fold, creating a glucose-sparing state that exacerbates hyperglycemia. This is mediated by elevated free fatty acids, which activate PPARδ and FoxO1 transcription factors [7] [9]. Hepatic PDK4 induction increases gluconeogenic flux, contributing to fasting hyperglycemia [3].
  • Cancer Metabolic Reprogramming: Hypoxia-inducible factor 1α (HIF-1α) directly upregulates PDK4 in tumors, suppressing mitochondrial ROS generation and enabling apoptosis resistance. PDK4-mediated PDC inhibition shifts metabolism toward aerobic glycolysis (Warburg effect), promoting biosynthetic precursor accumulation [4] [7].
  • Vascular Pathology: In atherosclerosis, PDK4 is overexpressed in calcified vessels, where it activates BMP2-SMAD signaling independent of its metabolic functions. This drives vascular smooth muscle cell transdifferentiation into osteoblast-like cells, accelerating arterial mineralization [1] [8].

Rationale for Targeting PDK4 in Metabolic Disease Therapeutics

Pharmacological PDK4 inhibition represents a mechanistically grounded strategy to correct metabolic inflexibility. Compared to broad-spectrum PDK inhibitors, selective PDK4 antagonism offers distinct advantages:

Compound Mechanism PDK4 Specificity Experimental Outcomes
M77976 ATP-competitive inhibitor IC₅₀ = 648 μM Binds ATP pocket, induces conformational changes
Dichloroacetate (DCA) Pyruvate analog Pan-PDK inhibitor Reduces vascular calcification, reverses Warburg effect

  • Tissue-Specific Metabolic Effects:
  • Skeletal Muscle: PDK4 inhibition increases glucose oxidation rates by reactivating PDC, improving insulin sensitivity in high-fat diet models [9].
  • Liver: Suppressing PDK4 normalizes hepatic gluconeogenesis without inducing hypoglycemia during fasting [7].
  • Vasculature: PDK4 inhibitors (e.g., DCA) reduce vascular calcification by blocking SMAD phosphorylation and osteogenic transdifferentiation [1] [8].

  • M77976 Mechanism: This ATP-competitive inhibitor binds the PDK4 ATP-binding pocket (residues Asn258, Ala262, Val298, Leu306, Thr358), inducing local conformational changes that disrupt kinase activity [2]. Its specificity avoids off-target effects on other PDK isoforms, preserving basal PDC regulation in non-diseased tissues.

  • Therapeutic Synergy: Combining PDK4 inhibitors with:

  • PPARα agonists (e.g., fenofibrate) counters high-fat diet-induced PDK4 induction [6]
  • Metformin enhances AMPK activation, suppressing PDK4 expression [5]
  • HIF-1α inhibitors reverses Warburg metabolism in tumors [7]

Properties

CAS Number

394237-61-7

Product Name

M77976

IUPAC Name

4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-10-16(11-3-6-13(22-2)7-4-11)17(19-18-10)14-8-5-12(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19)

InChI Key

GSBFARPNIZUMHA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO

Synonyms

M77976; M-77976; M 77976.

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.